molecular formula C11H13N3O2S B13728592 2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

Cat. No.: B13728592
M. Wt: 251.31 g/mol
InChI Key: HHQJHXPNMNLJNS-UHFFFAOYSA-N
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Description

2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is a chemical compound with the molecular formula C10H11N3O2S It is part of the thienopyrimidine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in various substituted thienopyrimidine derivatives.

Scientific Research Applications

2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is unique due to its specific substitution pattern and the presence of the propionic acid group. This structural feature may confer distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid

InChI

InChI=1S/C11H13N3O2S/c1-3-7-4-8-9(14-6(2)11(15)16)12-5-13-10(8)17-7/h4-6H,3H2,1-2H3,(H,15,16)(H,12,13,14)

InChI Key

HHQJHXPNMNLJNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC(C)C(=O)O

Origin of Product

United States

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